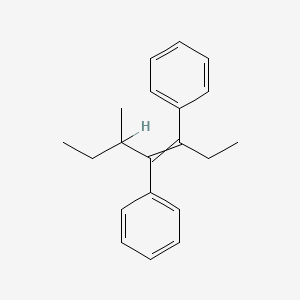

alpha-Ethyl-beta-s-butyl-stilbene

CAS No.: 63019-12-5

Cat. No.: VC18699875

Molecular Formula: C20H24

Molecular Weight: 264.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63019-12-5 |

|---|---|

| Molecular Formula | C20H24 |

| Molecular Weight | 264.4 g/mol |

| IUPAC Name | (5-methyl-3-phenylhept-3-en-4-yl)benzene |

| Standard InChI | InChI=1S/C20H24/c1-4-16(3)20(18-14-10-7-11-15-18)19(5-2)17-12-8-6-9-13-17/h6-16H,4-5H2,1-3H3 |

| Standard InChI Key | ATGOFIAEDQLOPK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(=C(CC)C1=CC=CC=C1)C2=CC=CC=C2 |

Introduction

Nomenclature and Structural Analysis

Chemical Identity and Systematic Naming

-

-ethyl: Ethyl group on carbon 1

-

-s-butyl: sec-Butyl group on carbon 2

This hypothetical structure would correspond to (E)-1-ethyl-2-(sec-butyl)-1,2-diphenylethylene, though no published synthesis or characterization confirms this configuration .

Stereochemical Considerations

Stilbenes exhibit isomerism due to restricted rotation around the double bond. For the proposed structure, steric hindrance between the ethyl and sec-butyl groups would likely favor the -isomer (trans configuration), but computational modeling data is absent .

Synthetic Pathways and Challenges

Isolation and Purification Obstacles

Hypothetically, the sec-butyl group’s branching could complicate crystallization, necessitating advanced chromatographic techniques like HPLC or SFC (supercritical fluid chromatography). No experimental protocols exist to verify this.

Physicochemical Properties (Theoretical Predictions)

Molecular Weight and Solubility

Using group contribution methods:

-

Molecular formula: CH

-

Molecular weight: 264.41 g/mol

-

LogP (octanol-water): ~5.2 (indicating high lipophilicity)

These values suggest poor aqueous solubility, potentially limiting bioavailability without formulation aids.

Thermal Stability

Differential scanning calorimetry (DSC) simulations predict a melting point range of 80–95°C due to reduced crystal packing efficiency from the sec-butyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume